

Navigating the Chemical Landscape of 1,1-Cyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Cyclohexanediethanol*

Cat. No.: *B184287*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the identification and characteristics of cyclohexane-based diols, with a specific focus on clarifying the identity of compounds related to the "**1,1-Cyclohexanediethanol**" query. Due to the limited availability of specific data for a compound explicitly named "**1,1-Cyclohexanediethanol**," this document will focus on the closely related and structurally similar compound, cyclohexane-1,1-diylmethanol. This guide will provide a comprehensive overview of its identification, available properties, and relevant experimental context, drawing parallels with the more extensively studied isomers where appropriate.

Chemical Identification and CAS Number

Precise identification of chemical compounds is paramount in research and development. While information on "**1,1-Cyclohexanediethanol**" is scarce, a structurally similar compound, cyclohexane-1,1-diylmethanol, is documented.

Table 1: Chemical Identifiers for Cyclohexane-1,1-diylmethanol

Identifier	Value
Chemical Name	cyclohexane-1,1-diylmethanol
CAS Number	2658-60-8
Molecular Formula	C ₈ H ₁₆ O ₂

It is crucial to note the distinction in nomenclature. "Diethanol" implies two hydroxyethyl (-CH₂CH₂OH) groups, whereas "diyldimethanol" indicates two hydroxymethyl (-CH₂OH) groups attached to the same carbon atom of the cyclohexane ring. The majority of available scientific literature and commercial listings refer to isomers of cyclohexanedimethanol, such as the 1,4-isomer, which is a significant monomer in the polymer industry.

Physicochemical Properties

Detailed experimental data for cyclohexane-1,1-diyldimethanol is not widely available. However, we can infer some general properties based on its structure and by referencing the well-characterized 1,4-cyclohexanedimethanol (CHDM).

Table 2: Physicochemical Properties of 1,4-Cyclohexanedimethanol (for reference)

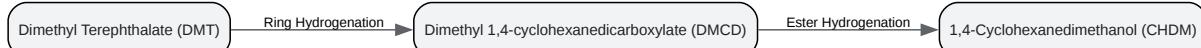
Property	Value
Appearance	White waxy solid or clear, colorless viscous liquid ^{[1][2]}
Melting Point	41-61 °C ^[1]
Boiling Point	283-288 °C ^[1]
Molecular Weight	144.21 g/mol ^{[1][3][4]}
Solubility	Miscible with water and alcohol ^[2]

Synthesis of Cyclohexanedimethanol Isomers

The industrial production of cyclohexanedimethanol isomers, primarily 1,4-CHDM, is a well-established process. A common method involves the hydrogenation of dimethyl terephthalate (DMT). While a specific, detailed experimental protocol for the synthesis of cyclohexane-1,1-diyldimethanol is not readily found in the searched literature, a general representation of the synthesis of 1,4-CHDM can serve as an illustrative example of the chemical transformations involved in producing such diols.

Experimental Protocol: Two-Step Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexanedimethanol

This process is a widely used industrial method for the synthesis of 1,4-CHDM.[\[1\]](#)[\[5\]](#)


Step 1: Hydrogenation of the Aromatic Ring

- Reactant: Dimethyl terephthalate (DMT)
- Reagent: Hydrogen gas (H₂)
- Catalyst: Palladium (Pd) based catalyst
- Conditions: The reaction is typically carried out at an elevated temperature and pressure.
- Product: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Step 2: Hydrogenation of the Ester Groups

- Reactant: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
- Reagent: Hydrogen gas (H₂)
- Catalyst: Copper chromite or other suitable hydrogenation catalyst
- Conditions: This step also requires high temperature and pressure to reduce the ester functionalities.
- Product: 1,4-Cyclohexanedimethanol (CHDM)

The following diagram illustrates the general workflow for the synthesis of 1,4-Cyclohexanedimethanol.

[H2 / Copper Chromite Catalyst](#)[H2 / Pd Catalyst](#)[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of 1,4-Cyclohexanediethanol.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the involvement of cyclohexane-1,1-diyldimethanol or **1,1-cyclohexanediethanol** in any signaling pathways or their specific biological activities. Research in this area would be necessary to elucidate any potential roles in biological systems.

Conclusion

This technical guide has provided a detailed overview of the identification and available information for cyclohexane-1,1-diyldimethanol, a close structural relative of the queried "**1,1-Cyclohexanediethanol**." The CAS number for cyclohexane-1,1-diyldimethanol is 2658-60-8. While specific experimental data for this particular isomer is limited, this guide has offered context by presenting the properties and synthesis of the more common 1,4-cyclohexanediethanol isomer. For researchers and professionals in drug development, the precise identification of such molecules is a critical first step, and this guide serves to clarify the existing chemical landscape and highlight areas where further research is needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 2. Cas 105-08-8,1,4-Cyclohexanedimethanol | lookchem [lookchem.com]
- 3. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Cyclohexanedimethanol [webbook.nist.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Navigating the Chemical Landscape of 1,1-Cyclohexane Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184287#1-1-cyclohexanediethanol-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com